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Compound of Interest

Compound Name: 1-Phenyl-1-hexanol

Cat. No.: B1583550 Get Quote

Authored for researchers, scientists, and drug development professionals, this in-depth

technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-
hexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This guide details the experimental protocols for acquiring this data and presents

the information in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 1-Phenyl-1-hexanol.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-Phenyl-1-hexanol exhibits characteristic signals corresponding to

the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform

(CDCl₃) at 400 MHz, is presented in Table 1.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.40 – 7.35 m - 4H
Aromatic (o-, m-

protons)

7.32 – 7.28 m - 1H
Aromatic (p-

proton)

4.72 – 4.66 m - 1H CH-OH

1.88 – 1.68 m - 3H CH₂, OH

1.50 – 1.39 m - 1H CH₂

1.33 dd 5.0, 3.8 5H CH₂, CH₃

0.90 t 7.0 3H CH₃

Table 1: ¹H NMR Data for 1-Phenyl-1-hexanol.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

data for 1-Phenyl-1-hexanol, acquired in CDCl₃ at 101 MHz, is summarized in Table 2.
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Chemical Shift (δ) ppm Carbon Type

144.9 Quaternary Aromatic

128.4 Aromatic CH

127.5 Aromatic CH

125.9 Aromatic CH

74.7 CH-OH

39.1 CH₂

31.7 CH₂

25.5 CH₂

22.6 CH₂

14.0 CH₃

Table 2: ¹³C NMR Data for 1-Phenyl-1-hexanol.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Phenyl-1-hexanol shows characteristic absorption bands for the hydroxyl and

aromatic groups. The key IR absorption data is presented in Table 3.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3400 Strong, Broad O-H Stretching

3100-3000 Medium C-H Aromatic Stretching

3000-2850 Strong C-H Aliphatic Stretching

1600-1450 Medium-Weak C=C
Aromatic Ring

Stretching

1260-1050 Strong C-O Stretching
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Table 3: Key IR Absorption Bands for 1-Phenyl-1-hexanol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 1-Phenyl-1-hexanol does not

typically show a strong molecular ion peak due to facile fragmentation. The major fragments

observed are summarized in Table 4.

m/z Relative Intensity Proposed Fragment

107 High [C₇H₇O]⁺ / [C₈H₁₁]⁺

79 Medium [C₆H₇]⁺

77 Medium [C₆H₅]⁺

Table 4: Major Mass Spectral Fragments of 1-Phenyl-1-hexanol.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the

stable oxonium ion formed by alpha-cleavage, or a tropylium-like cation. The peak at m/z 79

can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at

m/z 77 corresponds to the phenyl cation.

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

in this guide.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 1-Phenyl-1-hexanol in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
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¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal

standard (TMS at 0 ppm).

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g.,

1024 or more) due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation:
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 1-Phenyl-1-hexanol directly onto the center of the ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (GC-MS Method)
Sample Preparation:

Prepare a dilute solution of 1-Phenyl-1-hexanol (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,

then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g.,

250 °C) to ensure good separation.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

Ion Source Temperature: Typically around 230 °C.

Transfer Line Temperature: Typically around 280 °C.

Data Analysis:

Identify the peak corresponding to 1-Phenyl-1-hexanol in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to identify the molecular ion (if present) and major

fragment ions.

Workflow Visualization
The general workflow for obtaining and analyzing spectroscopic data for a compound like 1-
Phenyl-1-hexanol is illustrated in the following diagram.
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Caption: General workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583550#spectroscopic-data-for-1-phenyl-1-hexanol-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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